molecular formula C6H12O6 B583972 L-[4-13C]sorbose CAS No. 478506-34-2

L-[4-13C]sorbose

Cat. No. B583972
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-XJGZFNTCSA-N
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Description

L-[4-13C]sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .


Synthesis Analysis

L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose. Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by a strong promoter in Gluconobacter oxydans enhances the titer and productivity of L-sorbose synthesis from d-sorbitol .


Molecular Structure Analysis

The molecular formula of L-Sorbose is C6H12O6 . It has a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 5 hydroxyl groups, 2 primary alcohols, and 3 secondary alcohols .


Chemical Reactions Analysis

The acetonation of L-sorbose involves a reaction mechanism that includes a cyclic peracetylated L-sorbose-derived nitrone . This cyclic nitrone undergoes regioselective cycloadditions with alkynes, affording tetra-O-acetyl-isoxazolines .


Physical And Chemical Properties Analysis

L-Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 118 Å2, and a molar volume of 113.4±3.0 cm3 .

Scientific Research Applications

  • Chemical Behavior and Reactions : L-sorbose has been studied for its reactions with various chemicals. For instance, it was converted into a mixture of dianhydrides when treated with anhydrous hydrogen fluoride, with the reaction involving L-sorbofuranosyl fluoride as an intermediate (Defaye, Gadelle, & Pedersen, 1986).

  • Isomerization Studies : Research has shown that titanium-beta zeolites can catalyze the stereospecific isomerization of D-glucose to L-sorbose, indicating potential applications in carbohydrate chemistry (Gounder & Davis, 2013).

  • Metabolic Studies in Animals : The metabolism of L-sorbose in rats and its interaction with intestinal microflora have been studied, revealing insights into its caloric utilization and metabolic pathways (Würsch, Welsch, & Arnaud, 1979).

  • Coordination with Metal Ions : L-sorbose has been investigated for its coordination behavior with metal ions like dimethyltin(IV), offering insights into the conformational aspects of sugar hydroxy groups in metal complexation processes (Nagy et al., 1999).

  • Physico-Chemical Interactions : Studies have explored the physico-chemical characteristics of L-sorbose in the presence of other compounds like L-glycine, contributing to the understanding of molecular interactions in aqueous solutions (Banipal, Kaur, & Banipal, 2015).

  • Effect on Fungal Growth and Morphology : Research has demonstrated that L-sorbose can influence the growth and morphology of fungi like Aspergillus fumigatus, suggesting potential applications in studying fungal biology (El-Shafei, 1997).

  • Synthesis Techniques : Advances in the stereoselective synthesis of L-sorbose from D-glucopyranoses have been reported, providing methods for efficient production of this sugar (Ullah et al., 2021).

  • Role in Cellulase Gene Transcription : L-sorbose has been found to induce cellulase gene transcription in the cellulolytic fungus Trichoderma reesei, revealing its regulatory role in fungal genetics (Nogawa et al., 2001).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of L-Sorbose .

Future Directions

L-Sorbose has been found to induce apoptosis in various cancer cells . In mouse xenograft models, L-sorbose inhibits the proliferation of tumors either alone or in combination with other anticancer drugs . These results demonstrate L-sorbose as an attractive therapeutic reagent for cancer treatment .

properties

IUPAC Name

(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-HPPMGSIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-[4-13C]sorbose

Citations

For This Compound
3
Citations
AS Serianni, T Vuorinen, PB Bondo - 1990 - Taylor & Francis
INTRODUCTION For many years stable isotopes were confined to the chemical laboratory, where they were used primarily to study reaction rates, 1 reaction mechanisms, 2 and …
Number of citations: 48 www.tandfonline.com
AS Serianni, E Cadman, J Pierce, ML Hayes… - Methods in …, 1982 - Elsevier
Publisher Summary This chapter describes the enzymic synthesis of 13 C-enriched aldoses, ketoses, and their phosphate esters. The carbohydrates with isotopic enrichment at specific …
Number of citations: 41 www.sciencedirect.com
B Bose-Basu - 1999 - search.proquest.com
3 J COCC across O-glycoside linkages of oligosaccharides can provide structural information and are readily interpreted in flexible systems. The present report describes the 3 J COCC …
Number of citations: 2 search.proquest.com

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